An In-depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: A Fluorogenic Substrate for Aminopeptidase P
An In-depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: A Fluorogenic Substrate for Aminopeptidase P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of the fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA. It is designed to be a valuable resource for researchers and professionals involved in enzymology, drug discovery, and assay development, with a particular focus on the study of aminopeptidase P.
Core Identity and Chemical Properties
Lys(Abz)-Pro-Pro-pNA is a synthetic peptide derivative designed as a specific substrate for aminopeptidase P (APP), a metalloprotease that cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline.[1] The peptide's structure incorporates a fluorophore and a quencher, enabling the continuous monitoring of enzyme activity through Fluorescence Resonance Energy Transfer (FRET).
The key components of this substrate are:
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Lys(Abz): The N-terminal lysine residue is modified with an ortho-aminobenzoyl (Abz) group, which acts as the fluorophore.
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Pro-Pro: A di-proline sequence that confers specificity for aminopeptidase P.
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pNA: A para-nitroaniline group at the C-terminus which functions as a quencher of the Abz fluorescence in the intact peptide.[1]
Upon enzymatic cleavage of the peptide bond between Lys(Abz) and the first Proline residue by aminopeptidase P, the Abz fluorophore is spatially separated from the pNA quencher. This separation leads to an increase in the fluorescence of Abz, which can be monitored in real-time. Alternatively, the release of the chromogenic p-nitroaniline (pNA) can be measured by its absorbance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Lys(Abz)-Pro-Pro-pNA is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₉H₃₇N₇O₆ |
| Molecular Weight | 579.66 g/mol |
| CAS Number | 219138-18-8 |
| Appearance | Typically a yellow to off-white solid |
| Solubility | Soluble in DMSO and aqueous buffers |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Detection Principle
The utility of Lys(Abz)-Pro-Pro-pNA as an enzyme substrate is based on the principle of FRET. In the intact molecule, the Abz group (donor fluorophore) and the pNA group (acceptor/quencher) are in close proximity. When the Abz group is excited, it transfers its energy non-radiatively to the pNA group, resulting in quenched fluorescence.
Aminopeptidase P catalyzes the hydrolysis of the peptide bond between the N-terminal Lys(Abz) and the adjacent proline residue. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process and leading to a significant increase in the fluorescence emission of the Abz group.
The enzymatic reaction can be visualized as follows:
The increase in fluorescence can be monitored continuously using a fluorometer, providing a real-time measurement of enzyme activity.
Quantitative Data and Kinetic Parameters
Lys(Abz)-Pro-Pro-pNA has been characterized as a highly sensitive substrate for aminopeptidase P from various sources. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify the efficiency of the enzymatic reaction.
| Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| E. coli Aminopeptidase P | 2.5 | 72 | 29,000 |
| Rat Aminopeptidase P | 3.54 | 4,040 | 1,142,000 |
Data sourced from Bachem product information and a scientific publication.[1]
Experimental Protocols
This section provides a detailed methodology for a continuous fluorometric assay of aminopeptidase P activity using Lys(Abz)-Pro-Pro-pNA.
Materials and Reagents
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Lys(Abz)-Pro-Pro-pNA substrate
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Purified or recombinant aminopeptidase P
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂)
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Dimethyl sulfoxide (DMSO) for substrate stock solution
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96-well black microplates (for fluorescence measurements)
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Fluorometer with excitation and emission wavelengths set to ~320 nm and ~420 nm, respectively.
Preparation of Solutions
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Substrate Stock Solution: Prepare a 1-5 mM stock solution of Lys(Abz)-Pro-Pro-pNA in DMSO. Store this solution at -20°C, protected from light.
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Enzyme Solution: Dilute the aminopeptidase P to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
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Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be around the Kₘ value for the specific enzyme being used.
Assay Procedure
The following workflow outlines the steps for performing the enzyme assay:
